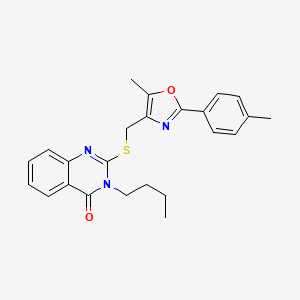
3-butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone family, which is known for its diverse biological activities. This compound features a complex structure that combines a quinazolinone core with a thioether and an oxazole moiety, potentially enhancing its pharmacological properties. The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in the context of cancer research.
Structural Characteristics
The compound's structure can be described as follows:
- Quinazolinone Core : A bicyclic structure that is known for its anticancer properties.
- Thioether Group : Enhances lipophilicity and may influence the compound's interaction with biological membranes.
- Oxazole Moiety : Contributes to the compound's overall biological activity.
Antitumor Activity
Quinazolinone derivatives, including this compound, have shown significant antitumor effects. Research indicates that these compounds can act as inhibitors of multiple tyrosine kinases, which play critical roles in cancer cell proliferation and survival. For instance, studies have demonstrated that related quinazolinone compounds exhibit potent inhibitory activity against key kinases such as CDK2, HER2, EGFR, and VEGFR2 .
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| This compound | CDK2 | TBD |
| Related Quinazolinones (e.g., 2i, 3i) | HER2 | 0.079 ± 0.015 |
| Related Quinazolinones (e.g., 2i, 3i) | EGFR | Comparable to Imatinib (IC50 = 0.131 ± 0.015) |
Antibacterial and Antifungal Properties
While the primary focus on this compound has been on its antitumor activity, quinazolinones are also recognized for their antibacterial and antifungal properties. Various studies have evaluated the antimicrobial efficacy of similar compounds against a range of bacterial strains and fungi. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Tyrosine Kinase Inhibition : The compound may inhibit specific kinase pathways involved in tumor growth.
- Cell Cycle Modulation : By targeting cyclin-dependent kinases (CDKs), it could interfere with cell cycle progression.
- Apoptosis Induction : Quinazolinones often promote apoptosis in cancer cells through various signaling pathways.
Case Studies
Recent studies have focused on synthesizing and evaluating various quinazolinone derivatives for their biological activities:
-
Cytotoxicity Assays : Compounds were tested on various cancer cell lines (e.g., PC3, MCF7). Results indicated dose-dependent inhibition of cell growth.
- Example: Compound A3 showed IC50 values of 10 µM against PC3 cells.
- In Vivo Studies : Further research is needed to explore the in vivo efficacy of this compound in animal models to validate its therapeutic potential.
Properties
IUPAC Name |
3-butyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-4-5-14-27-23(28)19-8-6-7-9-20(19)26-24(27)30-15-21-17(3)29-22(25-21)18-12-10-16(2)11-13-18/h6-13H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHVUWNNAYACEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














